Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Scientific Research Applications
Synthetic Methodologies and Structural Assignments
Research has demonstrated innovative synthetic routes to complex heterocyclic compounds, showcasing the versatility of ethyl carboxylate derivatives in organic synthesis. For instance, studies on the selective protection and reaction of ethyl dioxooctanoate highlight the regioselective synthesis of pyrazole carboxylates, revealing the intricacies of structural assignments through NMR methods and NOE difference experiments (Ashton & Doss, 1993). These methodologies underscore the importance of precise synthetic techniques in the creation of compounds with potential biological activities.
Transformations and Derivative Synthesis
Further research has been focused on transforming ethyl carboxylate derivatives into compounds with varied substituents, facilitating the study of their chemical and biological properties. One such study involves the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into derivatives with significant structural variations, indicating the potential for creating a diverse array of pharmacologically active molecules (Albreht et al., 2009).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of novel compounds derived from ethyl carboxylate precursors have also been directed towards identifying antimicrobial and antioxidant properties. Studies on compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showcase their potential in in vitro screenings for antimicrobial and antioxidant activities, emphasizing the role of synthetic chemistry in discovering new therapeutic agents (Raghavendra et al., 2016).
properties
IUPAC Name |
ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-4-31-19-13-9-7-11-17(19)25-21(28)15-33-20-14-22(29)27(18-12-8-6-10-16(18)3)26-23(20)24(30)32-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXZUPQIYHPAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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